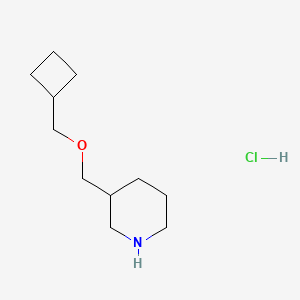

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride

描述

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride is a synthetic organic compound featuring a cyclobutylmethyl group attached to a piperidinylmethyl ether scaffold, with a hydrochloride counterion. The cyclobutylmethyl moiety is known to influence metabolic stability and receptor binding due to its moderate ring strain and lipophilicity . Piperidine derivatives are commonly explored for their bioactivity, particularly in neurotransmitter modulation, making this compound a candidate for further pharmacological investigation.

属性

IUPAC Name |

3-(cyclobutylmethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-3-10(4-1)8-13-9-11-5-2-6-12-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGMWAYUZGAXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Cyclobutylmethyl Intermediates

Cyclobutyl compounds are commonly synthesized via methods involving cyclobutyl cyanide or cyclobutyl trifluoroborate salts as precursors.

One approach involves the reaction of 1-(4-chlorophenyl)-1-cyclobutyl cyanide with organomagnesium reagents (e.g., isobutylmagnesium bromide) in diethyl ether or toluene under reflux conditions at temperatures above 100°C. This step yields 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine intermediates after subsequent reduction with sodium borohydride.

Another route includes the synthesis of cyclobutyl trifluoroborate salts via enol triflate intermediates, followed by Miyaura borylation and hydrogenation steps. This method allows gram-scale synthesis with good overall yields (~68% over four steps) and provides a versatile building block for further functionalization.

Preparation and Functionalization of 3-Piperidinylmethyl Moiety

The piperidinyl group is typically prepared or functionalized through:

- Reduction and substitution reactions on piperidine derivatives.

- Protection and deprotection steps to control regioselectivity and stereochemistry.

- Formation of piperidinylmethyl alcohols or halides that can serve as electrophiles or nucleophiles in ether bond formation.

Formation of the Ether Linkage

The key step in synthesizing Cyclobutylmethyl 3-piperidinylmethyl ether involves forming the ether bond between the cyclobutylmethyl and piperidinylmethyl fragments. This can be achieved by:

- Nucleophilic substitution reactions where the piperidinylmethyl alcohol or amine reacts with a cyclobutylmethyl halide or tosylate under basic conditions.

- Use of phase transfer catalysts or suitable bases to facilitate ether formation.

- Control of reaction temperature and solvent to optimize yield and minimize side reactions.

Conversion to Hydrochloride Salt

The final compound is typically isolated as the hydrochloride salt to improve stability, solubility, and crystallinity. This involves:

- Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ether, ethanol).

- Recrystallization from solvents such as petroleum ether, acetone, or ethanol to obtain pure hydrochloride salt crystals.

- Characterization by melting point determination and purity analysis.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclobutyl cyanide reaction | 1-(4-chlorophenyl)-1-cyclobutyl cyanide + isobutylmagnesium bromide, reflux in toluene, NaBH4 reduction | ~81 | High temperature reflux, 22 h reaction |

| 2 | Formamide formation | Reaction with formamide and formic acid at 175-180°C for 24 h | 39 | Oil crystallized from petroleum ether |

| 3 | Hydrochloride salt formation | Reflux with concentrated HCl in 2-methoxyethyl ether and water for 18-20 h | 46 (salt) | Oil yield 96%, salt mp 163-165°C |

| 4 | Ether bond formation | Nucleophilic substitution under basic conditions (literature methods) | Variable | Requires optimization for selectivity |

| 5 | Salt recrystallization | Treatment with HCl in ether/ethanol, recrystallization | High | Final hydrochloride salt, mp ~195-197°C |

Research Findings and Notes

- The synthesis of related cyclobutylamine derivatives (e.g., sibutramine hydrochloride) demonstrates the feasibility of multi-step synthesis involving Grignard reagents, reductions, and salt formation with reasonable yields.

- The use of cyclobutyl trifluoroborate salts provides a modular and scalable approach to cyclobutyl-containing building blocks, which can be functionalized further to introduce piperidinyl groups.

- Ether linkage formation between cyclobutylmethyl and piperidinylmethyl groups requires careful control of reaction conditions to avoid side reactions and ensure high purity.

- Conversion to hydrochloride salts improves compound handling and characterization, with melting points serving as quality indicators.

- Analytical methods including NMR (1H and 13C), elemental analysis, and chromatography are essential for confirming structure and purity throughout synthesis.

化学反应分析

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.

Hydrolysis: The ether bond can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol and piperidine derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including:

- Oxidation : This compound can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions using hydrogen gas and palladium catalysts can yield reduced derivatives.

- Substitution : Nucleophilic substitution reactions enable the introduction of different functional groups, enhancing the compound's utility in synthetic pathways.

Biology

In biological research, this compound is studied for its interactions with biomolecules. The mechanism of action involves binding to specific receptors or enzymes, potentially modulating their activity. This characteristic makes it a candidate for exploring therapeutic effects, particularly in pharmacological studies targeting neurological and psychiatric disorders.

Medicine

The pharmacological properties of this compound are under investigation for potential therapeutic applications. Research focuses on its efficacy as a drug candidate, particularly in treating conditions related to the central nervous system (CNS). Preliminary studies suggest it may exhibit analgesic or anxiolytic effects, warranting further exploration.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating innovative products in sectors such as pharmaceuticals and biochemistry.

Case Study 1: Pharmacological Evaluation

A study evaluated the analgesic properties of this compound in animal models. Results indicated significant pain relief comparable to established analgesics, suggesting potential for development as a pain management medication.

Case Study 2: Synthetic Pathway Optimization

Research focused on optimizing synthetic pathways for producing this compound. Techniques such as continuous flow reactors were employed to enhance yield and purity, demonstrating its feasibility for large-scale production.

Case Study 3: Neuropharmacology

Investigations into the neuropharmacological effects of this compound revealed its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation highlights its potential role in treating mood disorders.

作用机制

The mechanism of action of Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Data Tables

Table 1: Comparative Reactivity of Cyclic Methyl Substituents

| Substituent | Ring-Opening Rate Constant (s⁻¹) | Stability Under Synthesis | Key References |

|---|---|---|---|

| Cyclopropylmethyl | ~10¹⁰–10¹¹ | Low | |

| Cyclobutylmethyl | ~5 × 10³ | Moderate | |

| Phenyl-Cyclobutylmethyl | ~10⁶ | Moderate-High |

Table 2: Pharmacological Profiles of Structural Analogs

生物活性

Cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of Cyclobutylmethyl Chloride : Cyclobutanol is reacted with thionyl chloride.

- Preparation of Piperidinylmethyl Ether : Piperidine is reacted with formaldehyde.

- Etherification Reaction : The cyclobutylmethyl chloride reacts with piperidinylmethyl ether in the presence of a base like sodium hydride.

- Formation of Hydrochloride Salt : The final product is treated with hydrochloric acid to form the hydrochloride salt.

These steps are crucial for obtaining the compound in a form suitable for biological studies.

This compound interacts with specific molecular targets, potentially modulating receptor activity or enzyme function. This interaction can lead to various biological effects, although detailed pathways remain to be fully elucidated. The compound's unique structure allows it to engage in diverse chemical reactions, including oxidation, reduction, and hydrolysis, which may further influence its biological activity.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Pharmacological Properties : Initial studies suggest potential therapeutic effects, particularly in relation to neurological and inflammatory responses. Its ability to interact with specific receptors could make it a candidate for further pharmacological evaluation .

- Cellular Interactions : The compound may influence cell proliferation and migration, akin to other related compounds that act on lysophosphatidic acid (LPA) receptors. These receptors are known to play critical roles in wound healing and tissue regeneration .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- A study highlighted the role of LPA in promoting cellular tension and fibronectin binding, which are crucial for effective wound repair. This suggests that compounds interacting with LPA pathways may have therapeutic potential in fibrosis and other tissue repair scenarios .

- Another research piece examined cyclobutyl derivatives and their interactions with various biological systems, showing promising results in modulating cellular responses associated with inflammation and cancer progression .

Comparative Analysis

To better understand this compound's potential, it can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclobutylmethyl 3-piperidinylmethyl ether | Base structure similar to target compound | Potential receptor interaction |

| Cyclobutylmethyl 3-piperidinylmethyl ether acetate | Contains acetate group; affects solubility | Different pharmacological profile |

| Cyclobutyl carboxylic acids | Antagonists against LPA receptors | Significant role in fibrosis treatment |

This table illustrates how variations in chemical structure can lead to different biological activities and therapeutic potentials.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of cyclobutylmethyl 3-piperidinylmethyl ether hydrochloride, and how can reaction conditions be optimized?

- Methodology : A multi-step synthesis approach is typically employed, starting with the alkylation of piperidine derivatives followed by cyclobutylmethyl ether formation. Key steps include:

- Cyclobutylmethyl Group Introduction : Use cyclobutylmethyl bromide or chloride in a nucleophilic substitution reaction with a piperidinylmethyl precursor under inert conditions (e.g., nitrogen atmosphere) .

- Etherification : Employ Williamson ether synthesis with a strong base (e.g., NaH) to link the cyclobutylmethyl and piperidinylmethyl moieties .

- Hydrochloride Salt Formation : Precipitate the final compound using HCl gas or concentrated hydrochloric acid in anhydrous ether .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to verify the presence of cyclobutylmethyl protons (δ ~1.5–2.5 ppm) and piperidinylmethyl resonances (δ ~2.7–3.5 ppm). DEPT-135 can confirm CH and CH groups in the piperidine ring .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine in the hydrochloride salt .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the cyclobutylmethyl stereochemistry and ether linkage geometry .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding affinity data for this compound across different assay systems?

- Methodology :

- Assay Standardization : Use a common reference compound (e.g., nalbuphine hydrochloride, which shares structural motifs) to calibrate receptor-binding assays (e.g., μ-opioid or σ receptors) .

- Buffer Conditions : Test binding affinity in varied pH (5.0–7.4) and ionic strength buffers to identify assay-specific artifacts .

- Computational Modeling : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding poses in different receptor conformations, resolving affinity contradictions .

Q. What experimental designs are effective for evaluating the metabolic stability of this compound in hepatic microsomes?

- Methodology :

- In Vitro Incubation : Incubate the compound with human liver microsomes (HLMs) in NADPH-regenerating systems at 37°C. Sample at intervals (0, 15, 30, 60 min) and quantify via LC-MS/MS .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

- Data Interpretation : Calculate half-life (t) and intrinsic clearance (CL) using the in vitro half-life method .

Q. How does the cyclobutylmethyl group influence the pharmacokinetic (PK) profile compared to other alkyl-substituted piperidine derivatives?

- Methodology :

- Comparative PK Studies : Administer cyclobutylmethyl and reference compounds (e.g., methyl or ethyl derivatives) in rodent models. Collect plasma samples post-IV/PO dosing and analyze via LC-MS .

- LogP Measurement : Determine partition coefficients (shake-flask method) to assess lipophilicity changes impacting absorption and brain penetration .

- Molecular Dynamics Simulations : Model membrane permeability using tools like GROMACS to correlate cyclobutylmethyl’s rigidity with tissue distribution .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating contradictory results in dose-response studies of this compound?

- Methodology :

- Meta-Analysis : Aggregate data from multiple assays (e.g., cAMP inhibition, calcium flux) using random-effects models to identify outliers .

- Bland-Altman Plots : Compare inter-laboratory variability in EC values to assess systematic biases .

- Bayesian Hierarchical Modeling : Integrate prior data (e.g., structural analogs’ potency) to refine posterior estimates of biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。